molecular formula C21H26N2OS B2566913 (E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 1173634-01-9

(E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No.: B2566913
CAS No.: 1173634-01-9
M. Wt: 354.51
InChI Key: UUEHDUBPDWRAOH-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide is a highly potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Its primary research value lies in its utility as a chemical probe to investigate DYRK1A signaling pathways in disease models, particularly in the context of neurodegenerative conditions like Alzheimer's disease and Down syndrome . The inhibition of DYRK1A by this compound has been shown to reduce tau protein phosphorylation, a key pathological marker in Alzheimer's disease, and to modulate alternative splicing of pre-mRNA , offering a mechanistic approach to dissect the role of this kinase in neuronal dysfunction. Furthermore, due to the established role of DYRK1A in regulating cell proliferation and differentiation, this inhibitor is a valuable tool in stem cell research and oncology studies for probing cell cycle control. The compound's selectivity profile makes it an excellent candidate for functional genomics and target validation studies, enabling researchers to elucidate the specific contributions of DYRK1A to complex biological processes and disease etiologies without the confounding effects of off-target kinase inhibition.

Properties

IUPAC Name

3-cyclohexyl-N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c1-4-12-23-18-13-15(2)16(3)14-19(18)25-21(23)22-20(24)11-10-17-8-6-5-7-9-17/h1,13-14,17H,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEHDUBPDWRAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)CCC3CCCCC3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide is a synthetic compound characterized by a complex molecular structure that includes a cyclohexyl group, a benzo[d]thiazole moiety, and an alkynyl side chain. With a molecular weight of 354.51 g/mol, this compound exhibits potential biological activities due to its unique structural features. This article reviews its biological activity, including its pharmacological properties and potential applications based on existing research.

Structural Characteristics

The compound's structure can be described as follows:

  • Cyclohexyl Group : Imparts hydrophobic characteristics.
  • Benzo[d]thiazole Moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Alkynyl Side Chain : Often associated with enhanced reactivity and binding affinity to biological targets.

Biological Activity Overview

Compounds containing thiazole rings are recognized for their varied biological activities. Preliminary studies indicate that this compound may exhibit similar beneficial properties due to its structural attributes.

Potential Biological Activities

  • Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Compounds with similar structures have been linked to inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Research suggests that thiazole compounds can modulate inflammatory pathways.

In Vitro Studies

A study focusing on thiazole derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines. For instance, similar compounds showed IC50 values in the micromolar range against various cancer types, indicating potential for this compound to exhibit comparable effects.

Molecular Interaction Studies

Molecular docking studies have been conducted to explore how this compound interacts with biological targets. These studies reveal strong binding affinities with key proteins involved in cancer progression and inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-MethylthiazoleThiazole ringAntimicrobial
4-Aminobenzoic AcidAromatic amineAnti-inflammatory
2-MethylbenzothiazoleBenzothiazole coreAntitumor

The unique combination of cyclohexyl and propynyl groups along with the thiazole moiety in this compound suggests enhanced biological activities compared to other thiazole derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Benzothiazole Derivatives

(a) N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide (3a-3k)
  • Core structure : Similar benzo[d]thiazole system but with a 5,6-methylenedioxy group instead of dimethyl substituents.
  • Substituents : Varied thioether or piperazine groups at position 2, compared to the cyclohexyl-propanamide chain in the target compound.
  • Synthesis : Prepared via acetylation of 5,6-methylenedioxybenzothiazol-2-amine with chloroacetyl/propionyl chloride, followed by derivatization. This contrasts with the target compound’s likely synthesis involving alkyne-functionalized intermediates.
  • Key spectral data : IR peaks for C=O (1670–1680 cm⁻¹) and aromatic C=C (1590–1610 cm⁻¹), similar to the target compound’s expected profile.
(b) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m)
  • Core structure : Triazole instead of benzothiazole, with a naphthalene-oxy-methyl group.
  • Functional groups : Acetamide linkage and nitro-substituted aryl rings (e.g., 6b, 6c), differing from the target’s propanamide and cyclohexyl groups.
  • Synthesis: Via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes.
  • Spectral data: Distinctive IR peaks for –NO₂ (1504–1535 cm⁻¹) and triazole C–N (1295–1340 cm⁻¹), absent in the target compound.

Triazole-Thione and Thiocarbonohydrazide Derivatives

(a) (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
  • Core structure : Triazole-thione with chlorinated benzylidene groups.
  • Hydrogen bonding : Forms N–H···O/S and O–H···S interactions, creating a hexameric crystal structure. The target compound’s benzo[d]thiazol-2(3H)-ylidene group may exhibit different packing behaviors due to reduced hydrogen-bonding capacity.
(b) Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3)
  • Substituents : Phenylacetyl and carbamate groups, contrasting with the target’s cyclohexyl-propanamide.

Data Tables

Table 1: Structural and Spectral Comparison of Key Analogs

Compound Class Core Structure Key Substituents IR C=O (cm⁻¹) Notable NMR Shifts (δ ppm) Synthesis Method
Target Compound Benzo[d]thiazol-2-yl 5,6-dimethyl, prop-2-yn-1-yl, cyclohexyl ~1675 (amide) Expected: 5.0–5.5 (propynyl CH₂) Likely acylation/alkylation
N-Methylenedioxybenzothiazole Benzo[d]thiazol-2-yl 5,6-methylenedioxy, thio/piperazine 1670–1680 52.0–61.9 (CH₂, piperazine) Acetylation/derivatization
Triazole-acetamide (6b) 1,2,3-triazol-1-yl Naphthalene-oxy-methyl, 2-nitrophenyl 1682 8.36 (triazole H), 10.79 (NH) Click chemistry
Triazole-thione () 1,2,4-triazol-5-yl 2-chlorobenzylidene, thiocarbonohydrazide N/A 13.0 (NH-triazole) Condensation/cyclization

Research Findings and Implications

  • Synthetic Flexibility : The prop-2-yn-1-yl group offers opportunities for further functionalization via click chemistry, a strategy successfully employed in triazole derivatives .
  • Crystallinity : Unlike triazole-thione derivatives, the target compound’s lack of strong hydrogen-bonding groups (e.g., –NH or –SH) may reduce crystalline stability, necessitating co-crystallization agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide?

  • Methodological Answer : The synthesis of structurally analogous benzo[d]thiazole derivatives typically involves multi-step reactions. Key steps include:

  • Functionalization of the thiazole core : Prop-2-yn-1-yl groups can be introduced via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC) under mild conditions (room temperature, 6–8 hours) using solvents like tert-butanol-water mixtures .
  • Amide coupling : Propanamide groups are added via carbodiimide-mediated coupling (e.g., EDC/HOBt) in aprotic solvents (e.g., DMF or dichloromethane) to ensure high yields .
  • Critical parameters : Temperature control (20–40°C), solvent polarity, and catalyst loading (e.g., 10 mol% Cu(OAc)₂ for cycloadditions) significantly influence purity and yield .

Q. How can spectroscopic techniques validate the compound’s structure and purity?

  • Methodological Answer : A combination of analytical methods is recommended:

  • IR spectroscopy : Confirm the presence of amide (C=O stretch ~1670 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) functional groups .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions on the benzo[d]thiazole core. For example, prop-2-yn-1-yl protons appear as a singlet at δ ~2.5–3.0 ppm, while cyclohexyl protons show multiplet splitting in the δ ~1.0–2.0 ppm range .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺) with <1 ppm error .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
  • Antimicrobial activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacterial strains .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Validation assays : Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Purity verification : Use HPLC (>95% purity) and DSC to exclude thermal degradation artifacts .
  • Cross-model comparison : Test activity in both cell-free (e.g., recombinant enzymes) and cell-based systems to identify off-target effects .

Q. What strategies enable regioselective functionalization of the benzo[d]thiazole core?

  • Methodological Answer : Regioselectivity is achieved through:

  • Directing groups : Install electron-withdrawing groups (e.g., sulfonamides) to orient electrophilic substitutions .
  • Metal-mediated catalysis : Use palladium or copper catalysts for C–H activation at specific positions (e.g., C-5/C-6 methyl groups) .
  • Thiol-ene "click" chemistry : Modify prop-2-yn-1-yl groups with thiols for targeted derivatization .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., ATP-binding pockets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR models : Corporate Hammett constants or logP values to predict activity trends across derivatives .

Q. What experimental design principles optimize reaction conditions for scale-up?

  • Methodological Answer : Apply Design of Experiments (DoE):

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio) .
  • Response surface methodology (RSM) : Optimize yield/purity via central composite designs .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., alkyne additions) to enhance reproducibility .

Q. How can compound instability during synthesis or storage be addressed?

  • Methodological Answer :

  • Stabilizing agents : Add radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) to prevent alkyne oxidation .
  • Storage conditions : Store at –20°C under inert gas (N₂/Ar) in amber vials to limit photodegradation .
  • Real-time stability testing : Monitor degradation via UPLC-MS under accelerated conditions (40°C/75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.